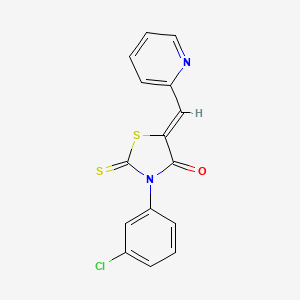

![molecular formula C18H13Cl2NOS2 B11696069 (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696069.png)

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with dichlorophenyl and dimethylphenyl groups. It has garnered interest due to its potential biological activities and applications in various fields of research.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (5Z)-5-[(2,4-Dichlorphenyl)methyliden]-3-(2,4-dimethylphenyl)-2-sulfanyliden-1,3-thiazolidin-4-on umfasst typischerweise die Kondensation von 2,4-Dichlorbenzaldehyd mit 2,4-Dimethylphenylthiosemicarbazid unter sauren Bedingungen. Die Reaktion verläuft über die Bildung einer intermediären Schiff-Base, die zum Thiazolidinonring cyclisiert.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysator umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Gängige Verfahren umfassen die Batch- und die kontinuierliche Fließsynthese, wobei letztere Vorteile in Bezug auf Skalierbarkeit und Prozesskontrolle bietet.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die typischerweise Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat beinhalten, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion des Thiazolidinonrings führt.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Chloratome in der Dichlorphenylgruppe durch andere Nukleophile ersetzt werden können.

Gängige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol.

Substitution: Nukleophile wie Amine, Thiole und Alkoxide.

Hauptprodukte:

Oxidation: Sulfoxide, Sulfone.

Reduktion: Reduzierte Thiazolidinon-Derivate.

Substitution: Substituierte Thiazolidinon-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Sie hat sich als potenzielles antimikrobielles und antifungizides Mittel erwiesen, wobei Studien ihre Wirksamkeit gegen verschiedene Bakterien- und Pilzstämme belegen.

Medizin: Die Forschung hat ihr Potenzial als entzündungshemmendes und Antikrebsmittel untersucht, wobei einige Studien darauf hindeuten, dass es das Wachstum bestimmter Krebszellen hemmen kann.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. Polymere und Beschichtungen.

5. Wirkmechanismus

Der Wirkmechanismus von (5Z)-5-[(2,4-Dichlorphenyl)methyliden]-3-(2,4-dimethylphenyl)-2-sulfanyliden-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Bei antimikrobiellen Anwendungen wird vermutet, dass es die Integrität der Zellmembran stört und essentielle Enzyme hemmt. In der Krebsforschung kann es durch die Aktivierung spezifischer Signalwege und die Hemmung der Zellproliferation Apoptose induzieren.

Ähnliche Verbindungen:

(Z,Z)-Selanediylbis(2-propenamide): Bekannt für seine hohe Glutathionperoxidase-ähnliche Aktivität.

2-Fluorodeschloroketamin: Ein dissoziatives Anästhetikum, das mit Ketamin verwandt ist.

Einzigartigkeit: (5Z)-5-[(2,4-Dichlorphenyl)methyliden]-3-(2,4-dimethylphenyl)-2-sulfanyliden-1,3-thiazolidin-4-on ist einzigartig aufgrund seines spezifischen Substitutionsschemas am Thiazolidinonring, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Dichlorphenyl- und Dimethylphenylgruppen tragen zu seiner Stabilität und Reaktivität bei, was es zu einer wertvollen Verbindung in verschiedenen Forschungsanwendungen macht.

Wirkmechanismus

The mechanism of action of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt cell membrane integrity and inhibit essential enzymes. In anticancer research, it may induce apoptosis through the activation of specific signaling pathways and inhibition of cell proliferation.

Vergleich Mit ähnlichen Verbindungen

(Z,Z)-Selanediylbis(2-propenamides): Known for its high glutathione peroxidase-like activity.

2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.

Uniqueness: (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substitution pattern on the thiazolidinone ring, which imparts distinct chemical and biological properties. Its dichlorophenyl and dimethylphenyl groups contribute to its stability and reactivity, making it a valuable compound in various research applications.

Eigenschaften

Molekularformel |

C18H13Cl2NOS2 |

|---|---|

Molekulargewicht |

394.3 g/mol |

IUPAC-Name |

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C18H13Cl2NOS2/c1-10-3-6-15(11(2)7-10)21-17(22)16(24-18(21)23)8-12-4-5-13(19)9-14(12)20/h3-9H,1-2H3/b16-8- |

InChI-Schlüssel |

MPJHDDBJGQNSSS-PXNMLYILSA-N |

Isomerische SMILES |

CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S)C |

Kanonische SMILES |

CC1=CC(=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

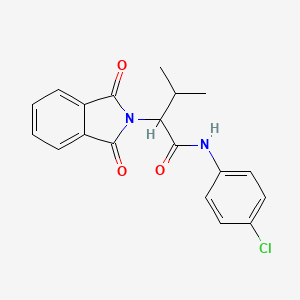

![N-{(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11695987.png)

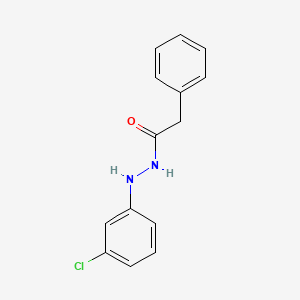

![2-(4-propoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11696018.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dinitrobenzamide](/img/structure/B11696026.png)

![2-[(2E)-2-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11696030.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696042.png)

![N'-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide](/img/structure/B11696046.png)

![1-[5-(4-bromophenyl)-3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11696052.png)

![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11696057.png)

![(4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696066.png)

![7-chloro-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11696075.png)

![3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11696094.png)